N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide
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Overview
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide is a synthetic compound that has been investigated for its antibacterial activity Similar compounds that combine thiazole and sulfonamide groups have shown antibacterial activity .
Mode of Action
It has been suggested that similar compounds exhibit antibacterial activity by interacting with bacterial cells .
Biochemical Pathways
Similar compounds have been found to exhibit antibacterial activity, suggesting that they may affect pathways related to bacterial growth and survival .
Result of Action
Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may have antibacterial activity . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It has been suggested that this compound may have antibacterial activity, indicating that it could influence cell function
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide typically involves the reaction of 4-ethoxybenzo[d]thiazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored as a potential lead compound in drug discovery for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide
- N-(4-ethoxybenzo[d]thiazol-2-yl)-2-chlorobenzamide
- N-(4-ethoxybenzo[d]thiazol-2-yl)-2-bromobenzamide
Uniqueness
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability compared to its chloro or bromo analogs
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-2-21-12-8-5-9-13-14(12)18-16(22-13)19-15(20)10-6-3-4-7-11(10)17/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMNSRFRBGCKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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